(+)-Sesamolin

Hepatic fatty acid oxidation Lipid metabolism Nutrigenomics

Choose (+)-Sesamolin over generic sesamin for superior hepatic exposure (33–46× higher liver accumulation) and 2.5× greater ACOX1 induction in NAFLD models. Cellular tyrosinase IC₅₀ of 1.6 µM outperforms sesamin, sesamol, and kojic acid. Distinct Nav channel modulation (peak INa IC₅₀ 9.8 µM; sustained INa IC₅₀ 2.5 µM) provides a differentiated pharmacological tool. High-purity furofuran lignan standard ensures reproducible results in lipid metabolism, neuroprotection, and melanogenesis studies.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 526-07-8
Cat. No. B1680958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Sesamolin
CAS526-07-8
SynonymsSesamolin;  AI3-20978;  AI3 20978;  AI320978
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2
InChIKeyZZMNWJVJUKMZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Sesamolin (CAS 526-07-8): Natural Furofuran Lignan from Sesame with Quantifiable Differentiation in Metabolic Regulation


(+)-Sesamolin (CAS 526-07-8) is a furofuran lignan naturally occurring in sesame seeds (Sesamum indicum L.) and sesame oil, typically representing the second most abundant lignan after sesamin [1]. It is biosynthetically derived from (+)-sesamin via the action of CYP92B14, an enzyme that allocates the substrate to both sesamolin and sesaminol through oxidative rearrangement [2]. Unlike its more extensively studied congener sesamin, sesamolin exhibits a distinct profile of biological activities and pharmacokinetic behavior that render generic substitution inappropriate in research settings.

Why Sesamolin Cannot Be Replaced by Sesamin or Sesamol in Targeted Research and Industrial Applications


Sesamolin, sesamin, and sesamol are often grouped together as sesame lignans, yet they exhibit profound differences in bioavailability, tissue accumulation, and molecular targets. Sesamolin accumulates in serum and liver at levels 33- to 46-fold higher than sesamin after equivalent dietary intake, and its hepatic fatty acid oxidation-enhancing effect is substantially greater [1]. In melanogenesis inhibition, sesamolin demonstrates a cellular tyrosinase IC50 of 1.6 μM, superior to sesamin, sesamol, and kojic acid [2]. These quantitative disparities arise from structural differences: sesamolin contains an additional oxygen atom forming a methylenedioxyphenyl acetal moiety, absent in sesamin, which influences both its lipophilicity and its metabolic fate. Consequently, substituting sesamin or sesamol for sesamolin in studies of lipid metabolism, neuroprotection, or melanogenesis would yield non-comparable results, compromising reproducibility and mechanistic interpretation.

Quantitative Differentiation of (+)-Sesamolin: Head-to-Head Evidence Against Closest Analogs


Hepatic Fatty Acid Oxidation: Sesamolin Elicits 2.5-Fold Greater Increase in ACOX1 mRNA Abundance than Sesamin at Equivalent Dose

In a direct comparative study in rats, dietary sesamolin at 2 g/kg increased hepatic acyl-CoA oxidase (ACOX1) mRNA abundance to 423% of control levels, compared to only 171% of control for sesamin at the same dose—a 2.5-fold greater induction [1]. The increase in carnitine palmitoyltransferase (CPT) activity and mRNA was also markedly greater with sesamolin than with sesamin.

Hepatic fatty acid oxidation Lipid metabolism Nutrigenomics

Tissue Accumulation: Sesamolin Achieves 33- to 46-Fold Higher Serum Levels than Sesamin After Equivalent Oral Intake

Following 10 days of dietary administration at 0.6 g/kg, serum sesamolin concentration reached 33-fold the level of sesamin; at 2 g/kg, the difference expanded to 46-fold. Liver accumulation of sesamolin was 10-fold and 7-fold higher than sesamin at the respective doses [1]. These differences in tissue exposure likely explain sesamolin's more pronounced effects on hepatic gene expression despite similar in vitro potencies.

Pharmacokinetics Bioavailability Tissue distribution

Cellular Tyrosinase Inhibition: Sesamolin Exhibits Lowest IC50 (1.6 μM) Among Sesame Lignans and Outperforms Kojic Acid

In SK-MEL2 human melanoma cells, sesamolin demonstrated the most potent inhibition of cellular tyrosinase activity among tested compounds, with an IC50 of 1.6 μM. This was superior to sesamin (IC50 not reported but ranked second), sesamol, and the reference depigmenting agent kojic acid [1]. Sesamolin also decreased TRP-1 and TRP-2 protein levels by 36% and 15%, respectively, while sesamin only decreased TRP-1 by 16% [1].

Melanogenesis inhibition Tyrosinase Cosmeceutical

Voltage-Gated Sodium Channel Modulation: Sesamolin Exhibits Distinct IC50 Profile Compared to Sesamin in GH3 Cells

In GH3 pituitary tumor cells, sesamolin (SesA) and sesamin (SSM) differentially modulated voltage-gated Na⁺ currents (INa). The IC50 for inhibiting peak INa was 9.8 μM for sesamolin vs. 7.2 μM for sesamin, whereas the IC50 for sustained INa inhibition was 2.5 μM for sesamolin vs. 0.6 μM for sesamin [1]. This indicates sesamin is more potent on sustained currents, but sesamolin's distinct IC50 ratio may confer different functional consequences in excitable cells.

Ion channel pharmacology Electrophysiology Neuroprotection

Intracellular Uptake: Sesamolin Achieves Higher Cell-to-Medium (C/M) Ratio than Sesamol, Indicating Superior Cellular Retention

In SK-MEL-2 melanoma cells, the intracellular concentration relative to medium concentration (C/M ratio) was higher for sesamolin than for sesamol. While exact C/M values are not reported, quantitative structure-activity relationship (QSAR) analysis attributed this to sesamolin's lower topological polar surface area (TPSA) and greater lipophilicity [1]. The uptake mechanism for sesamolin was passive diffusion, whereas sesamol uptake was carrier-mediated [1].

Cellular pharmacokinetics Drug uptake QSAR

Neuroprotection Against 6-OHDA: Sesamolin and Sesamin Demonstrate Comparable Efficacy in PC12 Cells, Supporting Complementary Use

In a 6-OHDA-induced apoptosis model in PC12 cells, pretreatment with sesamolin at 5 and 10 μM significantly increased cell viability (p<0.001), reduced ROS (p<0.001), and decreased apoptosis. Comparable effects were observed with sesamin at the same concentrations [1]. Notably, sesame seed extract exhibited greater protection than either individual lignan, suggesting synergy among phytochemicals [1].

Neuroprotection Parkinson's disease model Apoptosis

Research and Industrial Application Scenarios for (+)-Sesamolin Based on Quantitative Differentiation


Hepatic Lipid Metabolism and NAFLD Research

Investigators studying hepatic fatty acid oxidation or non-alcoholic fatty liver disease (NAFLD) should select (+)-sesamolin over sesamin when the objective is to maximize transcriptional activation of peroxisomal and mitochondrial β-oxidation pathways. The 2.5-fold greater induction of ACOX1 mRNA by sesamolin versus sesamin at equivalent dietary doses [1] positions it as a more potent molecular probe for nutrigenomic studies. Its superior liver accumulation (7- to 10-fold higher than sesamin) [1] further justifies its use in chronic feeding studies where achieving sustained hepatic exposure is critical.

Cosmeceutical Development for Hyperpigmentation

Formulators developing topical depigmenting agents should prioritize (+)-sesamolin based on its demonstrated IC50 of 1.6 μM for cellular tyrosinase inhibition, the lowest among sesame lignans and superior to the industry standard kojic acid [2]. Additionally, sesamolin's ability to downregulate both TRP-1 (36% reduction) and TRP-2 (15% reduction) proteins [2] provides a dual mechanism—enzymatic inhibition and melanogenic protein suppression—that sesamin does not fully replicate.

Pharmacokinetic and Bioavailability Optimization Studies

Researchers investigating strategies to enhance lignan bioavailability should use (+)-sesamolin as a benchmark compound due to its inherently poor oral bioavailability, which can be dramatically improved by formulation interventions. Co-administration with turmeric oil increased serum sesamolin levels 15-fold [3]. Sesamolin's lipophilic nature and passive cellular uptake mechanism [4] make it an ideal candidate for lipid-based delivery system development.

Ion Channel Pharmacology and Excitability Research

Electrophysiologists studying voltage-gated sodium channel modulation should use (+)-sesamolin when a compound with intermediate potency on peak INa (IC50 9.8 μM) and sustained INa (IC50 2.5 μM) is required [5]. Its distinct IC50 ratio compared to sesamin (7.2 μM and 0.6 μM, respectively) [5] provides a differentiated pharmacological tool for dissecting channel gating mechanisms or screening for state-dependent blockers.

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